Superior DAT Binding Affinity vs 8-Thia Analogue
The 8‑oxa derivative 2β‑carbomethoxy‑3β‑(3,4‑dichlorophenyl)‑8‑oxabicyclo[3.2.1]octane inhibits the dopamine transporter (DAT) with an IC50 of 3.27 nM, while the corresponding 8‑thia (S) analogue shows an IC50 of 5.7 nM—a 1.74‑fold potency reduction [1][2]. The same trend persists for the 3α‑epimer (2.34 nM for oxa), confirming that replacement of the oxygen bridge with sulfur directly compromises DAT engagement.
| Evidence Dimension | DAT binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.27 nM (3β‑(3,4‑dichlorophenyl)‑8‑oxa derivative) |
| Comparator Or Baseline | 5.7 nM (3β‑(3,4‑dichlorophenyl)‑8‑thia derivative) |
| Quantified Difference | 1.74‑fold higher potency for the 8‑oxa scaffold |
| Conditions | Competition binding assay against [3H]WIN 35,428, cynomolgus monkey striatal membranes |
Why This Matters
A 1.74‑fold improvement in DAT affinity can translate into lower dosing requirements and reduced off‑target effects in CNS therapeutic applications.
- [1] Meltzer, P.C. et al. 2‑Carbomethoxy‑3‑aryl‑8‑oxabicyclo[3.2.1]octanes: Potent Non‑Nitrogen Inhibitors of Monoamine Transporters. J. Med. Chem. 1997, 40 (17), 2661–2673. View Source
- [2] Meltzer, P.C. et al. Synthesis of 8‑thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. J. Med. Chem. 2008, 51 (2), 395–403. View Source
